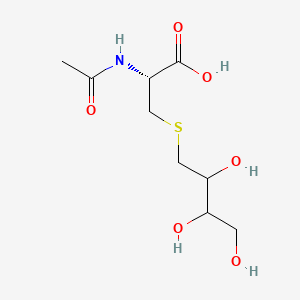

N-乙酰-S-(2,3,4-三羟基丁基)-L-半胱氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Acetyl-S-(2,3,4-trihydroxybutyl)-L-cysteine , also known as S-(2,3,4-trihydroxybutyl)mercapturic acid , is a compound with the chemical formula C9H17NO6S . It falls within the class of mercapturic acids , which are metabolites formed by the conjugation of glutathione with electrophilic compounds. This specific compound is characterized by its acetylated cysteine moiety linked to a 2,3,4-trihydroxybutyl group .

Synthesis Analysis

The synthesis of N-Acetyl-S-(2,3,4-trihydroxybutyl)-L-cysteine involves enzymatic processes within the body. Initially, the trihydroxybutyl group is conjugated with glutathione (GSH) via the enzyme glutathione S-transferase (GST). Subsequently, the acetylation of the resulting glutathione conjugate occurs, leading to the formation of the target compound .

Molecular Structure Analysis

Chemical Reactions Analysis

Physical And Chemical Properties Analysis

科学研究应用

扑热息痛过量用解毒剂:NAC 被广泛用作扑热息痛过量的特异性解毒剂,因为它能够补充谷胱甘肽储存并防止肝损伤 (Millea, 2009)。

慢性呼吸系统疾病的治疗:作为一种粘液溶解剂,NAC 通过分解粘液和减轻炎症来帮助治疗各种呼吸系统疾病 (Kelly, 1998; Calzetta 等人,2018)。

氧化应激和抗氧化特性:NAC 作为一种自由基清除剂,增加谷胱甘肽(一种重要的抗氧化剂)的产生,可以保护机体免受各种形式的氧化应激 (Flora 等人,2004; Ezeriņa 等人,2018)。

治疗神经退行性疾病的潜力:NAC 的抗氧化和抗炎特性表明其在对抗帕金森病和阿尔茨海默病等神经退行性疾病中很有用 (Tardiolo 等人,2018)。

延长寿命和抗逆性:在模式生物线虫中,NAC 补充剂增加了对氧化应激、热应激和紫外线辐射的抵抗力,并延长了寿命 (Oh 等人,2015)。

治疗不孕症:已发现 NAC 可治疗对克罗米芬抵抗的多囊卵巢综合征患者的不孕症 (Millea, 2009)。

在癌症预防和治疗中的作用:一些研究表明 NAC 由于其抗氧化特性,在癌症化学预防和癌症治疗中具有辅助作用 (Flora 等人,2004)。

对植物中金属胁迫的影响:NAC 可以减轻植物中的重金属毒性,并通过诱导抗氧化防御系统来促进植物生长 (Colak 等人,2019)。

对细菌生物膜的化学和生物学影响:NAC 减少并防止在不锈钢表面上形成生物膜,使其成为在各种工业和临床环境中使用的有趣候选物 (Olofsson 等人,2003)。

对环境应激源的保护:NAC 提供了对环境应激源的保护,这可以在各种生物和环境背景下得到应用 (Oh 等人,2015)。

囊性纤维化的管理:NAC 通过调节炎症、根除生物膜和恢复气道内的氧化还原平衡,在囊性纤维化的管理中发挥作用 (Guerini 等人,2022)。

精神疾病:NAC 可能对与氧化应激和强迫症状相关的精神疾病产生治疗作用,因为它作为谷氨酸能系统和抗氧化剂活性的调节剂 (Sansone & Sansone, 2011)。

作用机制

Mode of Action

It is known to be a metabolite of butadiene and butadiene monoepoxide, which are associated with cancer susceptibility .

Biochemical Pathways

It is known to be involved in the metabolism of butadiene and butadiene monoepoxide

Result of Action

As a metabolite of butadiene and butadiene monoepoxide, it may play a role in the mechanisms of cancer susceptibility associated with these compounds .

属性

IUPAC Name |

(2R)-2-acetamido-3-(2,3,4-trihydroxybutylsulfanyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO6S/c1-5(12)10-6(9(15)16)3-17-4-8(14)7(13)2-11/h6-8,11,13-14H,2-4H2,1H3,(H,10,12)(H,15,16)/t6-,7?,8?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGRUOXFPDCTBCA-KKMMWDRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSCC(C(CO)O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CSCC(C(CO)O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676177 |

Source

|

| Record name | N-Acetyl-S-(2,3,4-trihydroxybutyl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

219965-90-9 |

Source

|

| Record name | N-Acetyl-S-(2,3,4-trihydroxybutyl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4R)-3-[(3S)-3-(3-Aminophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B563631.png)

![2-[(R)-benzhydrylsulfinyl]acetic acid;cumene](/img/structure/B563648.png)